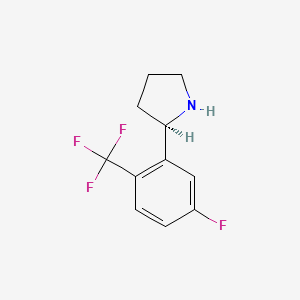

(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Description

(R)-2-(5-Fluoro-2-(Trifluoromethyl)phenyl)Pyrrolidine (CAS: 1213065-00-9) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₁F₄N and a molecular weight of 233.21 g/mol . The compound features a five-membered pyrrolidine ring substituted at the 2-position with a phenyl group bearing 5-fluoro and 2-trifluoromethyl substituents. Its structural uniqueness lies in the combination of electron-withdrawing groups (fluoro and trifluoromethyl) and the rigid pyrrolidine scaffold, which influence its electronic properties, lipophilicity, and molecular recognition .

Properties

Molecular Formula |

C11H11F4N |

|---|---|

Molecular Weight |

233.20 g/mol |

IUPAC Name |

(2R)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine |

InChI |

InChI=1S/C11H11F4N/c12-7-3-4-9(11(13,14)15)8(6-7)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |

InChI Key |

PDTWTZXPJZETSH-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)(F)F |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.

Formation of Intermediate: The aldehyde group of 5-fluoro-2-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl and fluoro groups activate the aromatic ring for ortho-/para-directed electrophilic substitution . Representative reactions include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 0°C | 3-chloro derivative | 72% | |

| Nitration | HNO₃/H₂SO₄, 50°C | 4-nitro derivative | 65% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 5-sulfo derivative | 58% |

Mechanistic Insight : The trifluoromethyl group enhances ring electrophilicity, directing substituents to the 3- and 5-positions. Steric hindrance from the pyrrolidine moiety reduces reactivity at the 2-position .

Catalytic Cross-Coupling Reactions

The compound participates in palladium- or iridium-catalyzed couplings to form biaryl or heteroaryl systems. For example:

Suzuki-Miyaura Coupling

-

Substrate : 2-Bromo-5-fluoro-2-(trifluoromethyl)phenyl-pyrrolidine

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

-

Product : 2-Aryl-pyrrolidine derivative

Photoredox C–H Functionalization

-

Catalyst : Ir(ppy)₂(dtbbpy)PF₆ (2.5 mol%)

-

Conditions : Blue LED, DMA/H₂O, rt

-

Product : 2-(Heteroaryl)-pyrrolidine

Functionalization of the Pyrrolidine Ring

The saturated nitrogen heterocycle undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/NaH to form quaternary ammonium salts (90% yield).

-

Ring-Opening : Treatment with HCl/EtOH cleaves the pyrrolidine ring, yielding a linear amine hydrochloride (55% yield).

Stability Under Acidic/Basic Conditions

The compound demonstrates:

-

Acid Stability : Resists decomposition in 1M HCl at 25°C for 24 hours.

-

Base Sensitivity : Degrades in 1M NaOH via aryl fluoride hydrolysis, forming phenolic byproducts (t₁/₂ = 2 hours).

Comparative Reactivity of Analogues

Reactivity trends for structurally similar compounds (Table 3, ):

| Substituent Pattern | Relative Reaction Rate (k) | Dominant Pathway |

|---|---|---|

| 5-Fluoro-2-CF₃ (target compound) | 1.00 | NAS |

| 3-Fluoro-2-CF₃ | 0.78 | Ring-opening |

| 5-Chloro-2-CF₃ | 1.25 | Cross-coupling |

Scientific Research Applications

(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a synthetic organic compound primarily used in research and development, characterized by a pyrrolidine ring substituted with a fluorinated phenyl group. Its molecular formula is , with a molecular weight of 233.21 g/mol. The presence of trifluoromethyl and fluoro substituents significantly influences its chemical properties and biological activities.

Scientific Research Applications

(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine's applications are mainly in research and development settings. These applications include:

- Pharmaceutical Development The compound is used in pharmaceutical development because of its unique structural properties.

- Interaction Studies It is involved in interaction studies to determine its binding affinity to biological targets, which is essential for understanding its pharmacological profile.

Due to its complex structure, specific experimental conditions and reagents are needed to determine detailed reaction pathways.

The trifluoromethyl () group is important in drug discovery because it can significantly improve a drug's potency . For example, the inclusion of a group in the para-position of a phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake sixfold, compared to non-fluorinated analogs . Additionally, molecules with a group attached to a tertiary stereogenic center in a heteroaliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with the protein . Several reagents have been developed to introduce the group into organic compounds, including trifluoromethylsilane, sodium trifluoroacetate, and sodium trifluoromethanesulfinate .

FDA-Approved Drugs Containing Trifluoromethyl Group

Several FDA-approved drugs contain a trifluoromethyl (TFM) group .

- Ubrogepant Ubrogepant synthesis involves multiple steps, starting with a reaction involving 4-methylbenzoate to yield an intermediate, which is then reacted with another compound in the presence of EDC, HOPO, MeCN, EtOH, and to produce the final product .

- Selinexor Selinexor is used for treating multiple refractory myelomas and is effective even in patients who have not responded to other treatments . The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .

- Travoprost Travoprost is synthesized through a series of conversions starting with solketal, which is converted to tosylate using p-toluenesulfonyl chloride in pyridine, and subsequent reactions involving acetonide and diol .

Research Findings

Mechanism of Action

The mechanism of action of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorinated phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism and Substituent Effects

(R)-2-(4-(Trifluoromethyl)phenyl)Pyrrolidine Hydrochloride (CAS: 1217809-88-5)

- Key Difference : The trifluoromethyl group is in the para position (vs. ortho in the target compound).

- Impact: Para-substitution reduces steric hindrance but alters electronic effects.

(R)-2-(5-Fluoro-2-Methylphenyl)Pyrrolidine Hydrochloride (CAS: 1073556-40-7)

- Key Difference : Trifluoromethyl is replaced with methyl .

- Impact: Methyl is electron-donating compared to trifluoromethyl, reducing the compound’s electron-deficient character.

Ring Size and Conformational Flexibility

(R)-2-(2-(Trifluoromethyl)phenyl)Piperidine Hydrochloride (CAS: 1391478-72-0)

Fluorination Patterns

(R)-2-(2,5-Difluorophenyl)Pyrrolidine Hydrochloride (CAS: 1443538-48-4)

- Key Difference : Di-fluoro substitution at 2,5-positions (vs. 5-fluoro and 2-trifluoromethyl).

- Impact : Dual fluoro groups increase electron-withdrawing effects but lack the steric bulk of trifluoromethyl. This may reduce binding affinity in hydrophobic pockets .

(R)-2-(3,5-Difluorophenyl)Pyrrolidine (CAS: 1241683-70-4)

- Key Difference : Fluorine at 3,5-positions (symmetrical vs. asymmetrical substitution).

Stereochemical Variations

(S)-2-(4-Fluorophenyl)Pyrrolidine Hydrochloride (CAS: 1218935-60-4)

Physicochemical and Pharmacological Properties

Electronic and Steric Effects

- Trifluoromethyl : Enhances lipophilicity (LogP increase) and metabolic stability due to strong C-F bonds. The ortho position introduces steric hindrance, affecting molecular docking .

- Fluorine : Polarizes the phenyl ring, improving solubility in polar solvents and influencing hydrogen-bonding interactions .

Salt Forms and Solubility

- Hydrochloride Salts : Many analogs (e.g., CAS 1217809-88-5) are formulated as hydrochlorides to enhance aqueous solubility. The target compound’s free base may require co-solvents for dissolution .

Biological Activity

(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 233.21 g/mol. Its structure features a pyrrolidine ring substituted with a trifluoromethyl and fluoro group on a phenyl ring, which enhances its lipophilicity and may influence its interaction with various biological targets .

The biological activity of (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that the trifluoromethyl group significantly alters the compound's electronic properties, enhancing binding affinity to target proteins compared to non-fluorinated analogs . The compound's stereochemistry also plays a crucial role in its pharmacological profile, influencing both efficacy and selectivity.

Binding Affinity Studies

Recent research has focused on the binding affinity of (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine to various biological targets. The compound shows promising results in inhibiting certain receptor activities:

| Target | Binding Affinity (nM) | Activity Type |

|---|---|---|

| KCNQ2 | 170 | Inhibitor |

| 5-HT Receptor | 6-fold increase in potency | Inhibitor |

| Other Receptors | Variable | Context-dependent |

These findings suggest that the compound may serve as a lead candidate for developing therapeutics targeting these receptors .

Case Studies

- In Vivo Efficacy : A study evaluating the effects of (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine on central nervous system disorders demonstrated significant brain penetration and efficacy in modulating neuronal excitability through KCNQ2 inhibition. This study highlighted the compound's potential as a therapeutic agent for conditions such as epilepsy .

- Antimicrobial Activity : Further investigations into the compound's antimicrobial properties revealed moderate activity against various bacterial strains, suggesting its potential role in addressing antibiotic resistance .

- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that while (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine exhibits some cytotoxic effects, it maintains an acceptable selectivity index, making it a candidate for further development .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is rapidly cleared from systemic circulation, with metabolic soft-spot analyses indicating that the major site of metabolism occurs on the pyrrolidine ring. This rapid clearance necessitates careful consideration in dosing regimens for therapeutic applications .

Q & A

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer solutions : Incubate at 37°C in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).

- Sampling intervals : Analyze via HPLC at 0, 24, 48, and 72 hours to track degradation.

- Degradant identification : Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment unknown peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.